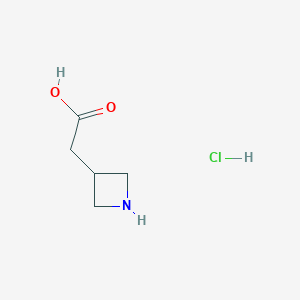

2-(アゼチジン-3-イル)酢酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Azetidin-3-yl)acetic acid hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles

科学的研究の応用

2-(Azetidin-3-yl)acetic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: The azetidine ring is a pharmacophore in many biologically active compounds, including those with cytotoxic and antibacterial activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic amino acids and other functionalized azetidines.

Materials Science: Azetidine derivatives are explored for their potential use in polymerization and as chiral templates.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)acetic acid hydrochloride typically involves the preparation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)acetic acid hydrochloride are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

化学反応の分析

Types of Reactions

2-(Azetidin-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain, which makes the ring carbons more reactive.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Aza-Michael Addition: This reaction typically uses NH-heterocycles and is catalyzed by bases such as DBU.

Suzuki–Miyaura Cross-Coupling: This reaction involves the use of boronic acids and palladium catalysts to functionalize the azetidine ring.

Major Products

The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications in medicinal chemistry and materials science.

作用機序

The mechanism of action of 2-(Azetidin-3-yl)acetic acid hydrochloride is primarily related to its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or through non-covalent interactions. The specific pathways and molecular targets depend on the functional groups attached to the azetidine ring and the context of its use in biological systems .

類似化合物との比較

Similar Compounds

Azetidine: The parent compound of the azetidine family, known for its ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity compared to azetidine.

Piperidine: A six-membered nitrogen-containing heterocycle, commonly used in medicinal chemistry for its stability and reactivity.

Uniqueness

2-(Azetidin-3-yl)acetic acid hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable building block in organic synthesis and a potential pharmacophore in drug discovery .

生物活性

2-(Azetidin-3-yl)acetic acid hydrochloride, a derivative of azetidine, has gained attention in medicinal chemistry due to its potential biological activities, particularly as a neuroprotective agent and an acetylcholinesterase inhibitor. This compound's structural characteristics and its interactions with biological targets make it a subject of interest for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Molecular Formula : C5H9ClN\O2

- Molecular Weight : 151.59 g/mol

- Structure : The compound features a four-membered nitrogen-containing ring typical of azetidine derivatives, which contributes to its biological activity.

The primary mechanism of action for 2-(Azetidin-3-yl)acetic acid hydrochloride involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic transmission, which is critical in cognitive functions.

Key Findings:

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective effects in models of oxidative stress and neurodegeneration. For instance, it has been tested in salsolinol-induced models simulating Parkinson's disease and glutamate-induced models relevant to Alzheimer's disease .

- Comparative Efficacy : Its inhibitory activity on AChE has been reported to be comparable to established drugs like rivastigmine, suggesting its potential therapeutic applications in treating Alzheimer's disease .

Biological Activity Studies

Recent studies have explored the biological activity of 2-(Azetidin-3-yl)acetic acid hydrochloride through various experimental approaches.

In Vitro Studies:

- Neuroprotection : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers and caspase activity in neuronal cell lines exposed to neurotoxic agents .

- AChE Inhibition : The compound was evaluated for its AChE inhibitory activity using Ellman's assay, showing potent inhibition at micromolar concentrations .

In Vivo Studies:

Animal models have been utilized to assess the neuroprotective effects of the compound:

- Alzheimer's Model : In a mouse model of Alzheimer's disease, treatment with 2-(Azetidin-3-yl)acetic acid hydrochloride resulted in improved cognitive function as measured by the Morris water maze test .

- Parkinson's Model : The compound demonstrated significant protective effects against dopaminergic neuron loss in a salsolinol-induced model of Parkinson's disease .

Data Summary

The following table summarizes key findings from various studies on the biological activity of 2-(Azetidin-3-yl)acetic acid hydrochloride:

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(Azetidin-3-yl)acetic acid hydrochloride:

- Case Study on Neuroprotection :

- Clinical Relevance :

特性

IUPAC Name |

2-(azetidin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIGJMHMKOWIDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952675-30-8 |

Source

|

| Record name | 3-Azetidineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952675-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。